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Compound Name: 12-Aminododecanoic Acid

Cat. No.: B106439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The synthesis of long-chain ω-amino acids, such as 12-aminododecanoic acid, is of

significant interest for the production of high-performance polymers like Nylon-12. Biocatalytic

methods employing ω-transaminases (ω-TAs) offer a promising green alternative to traditional

chemical synthesis routes. These enzymes catalyze the transfer of an amino group from a

donor molecule to a carbonyl acceptor, in this case, 12-oxododecanoic acid, to produce the

desired 12-aminododecanoic acid. This guide provides a comparative overview of various ω-

transaminases utilized for this synthesis, supported by experimental data, detailed protocols,

and visual workflows to aid in the selection of a suitable biocatalyst.

Performance Comparison of ω-Transaminases
The selection of an appropriate ω-transaminase is critical for developing an efficient biocatalytic

process. Key performance indicators include specific activity, substrate specificity, and stability

under operational conditions. Below is a summary of reported ω-transaminases with activity

towards 12-oxododecanoic acid or its unsaturated precursor, 12-oxododecenoic acid.
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Enzyme
Source

Gene/Protei
n ID

Substrate
Specific
Activity
(U/mg)

Amine
Donor

Reference

Aquitalea

denitrificans
TRAD

12-oxo-9(Z)-

dodecenoic

acid

0.62 L-alanine [1][2]

12-oxo-10(E)-

dodecenoic

acid

0.52 L-alanine [1][2]

Chromobacte

rium

violaceum

TRCV

12-

oxododecano

ic acid

Activity

confirmed
L-alanine [2]

Paracoccus

denitrificans
TRPD

12-oxo-9(Z)-

dodecenoic

acid

>0.2 L-alanine [2]

Acidihalobact

er sp.
TR2

Activity on

bulky ketones

confirmed

L-alanine [2]

Uncultured

Rhodobacter

aceae

TR3

Activity on

bulky ketones

confirmed

L-alanine [2]

Uncultured

Rhodobacter

aceae

TR6

Activity on

bulky ketones

confirmed

L-alanine [2]

Pseudomona

s sp. AAC
KES24511

12-

aminododeca

noic acid

(deamination)

Activity

confirmed
Pyruvate [3]

Pseudomona

s sp. AAC
KES23458

12-

aminododeca

noic acid

(deamination)

Most

promising

candidate

Pyruvate [3]
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Pseudomona

s sp. AAC
KES23360

12-

aminododeca

noic acid

(deamination)

Activity

confirmed
Pyruvate [3]

Note: One unit (U) of enzyme activity is typically defined as the amount of enzyme that

catalyzes the formation of 1 µmol of product per minute under specified conditions.

The transaminase from Aquitalea denitrificans (TRAD) currently shows the highest reported

specific activity towards the direct precursor of 12-aminododecanoic acid.[1][2] While the

transaminases from Pseudomonas sp. AAC have been identified based on their ability to

deaminate 12-aminododecanoic acid, indicating they can catalyze the reverse reaction, their

specific activities for the synthetic direction have not yet been fully reported.[3] Further

characterization of the kinetic parameters (Km and kcat) and stability of these enzymes is

necessary for a complete comparison.

Alternative Synthesis Routes: A Brief Comparison
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Synthesis
Method

Starting
Material

Key
Reagents/Cata
lysts

Advantages Disadvantages

Enzymatic

Synthesis

12-

oxododecanoic

acid

ω-Transaminase,

Amine donor

(e.g., L-alanine),

Pyridoxal-5'-

phosphate (PLP)

High selectivity,

Mild reaction

conditions,

Environmentally

friendly

Potential for

enzyme

inhibition, Co-

factor

dependency,

Enzyme stability

can be a

challenge

Chemical

Synthesis
Butadiene

Multi-step

process involving

cyclotrimerization

, oxidation, and

amination

Mature

technology for

large-scale

production

Harsh reaction

conditions, Use

of hazardous

reagents,

Multiple steps

can lead to lower

overall yield

Chemoenzymatic

Synthesis

Renewable

feedstocks (e.g.,

linoleic acid)

Lipase,

Lipoxygenase,

Hydroperoxide

lyase, ω-

Transaminase

Utilizes

renewable

resources, Can

be a one-pot

process

Multi-enzyme

systems can be

complex to

optimize

Experimental Protocols
General Protocol for Heterologous Expression and
Purification of ω-Transaminases
This protocol provides a general framework for the production and isolation of His-tagged ω-

transaminases in Escherichia coli.

Transformation: Transform the plasmid containing the ω-transaminase gene into a suitable

E. coli expression strain (e.g., BL21(DE3)).
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Cultivation: Inoculate a single colony into Luria-Bertani (LB) medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking.

Induction: Dilute the overnight culture into fresh LB medium and grow to an optical density at

600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-

thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

Expression: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16

hours to enhance the production of soluble protein.

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl,

10 mM imidazole, and lysozyme) and disrupt the cells by sonication on ice.

Clarification: Remove cell debris by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

Purification: Apply the clarified lysate to a Ni-NTA affinity chromatography column. Wash the

column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to

remove non-specifically bound proteins.

Elution: Elute the His-tagged ω-transaminase with an elution buffer containing a high

concentration of imidazole (e.g., 250 mM).

Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50

mM potassium phosphate buffer, pH 7.5) using dialysis or a desalting column.

Enzymatic Synthesis of 12-Aminododecanoic Acid
This protocol is adapted from the synthesis of 12-aminododecenoic acid and can be applied to

12-oxododecanoic acid.[2]

Reaction Mixture: Prepare a reaction mixture containing:

100 mM potassium phosphate buffer (pH 7.5-8.5)

10 mM 12-oxododecanoic acid (dissolved in a minimal amount of a co-solvent like DMSO

if necessary)
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50 mM L-alanine (or another suitable amine donor)

1 mM Pyridoxal-5'-phosphate (PLP)

Purified ω-transaminase (e.g., 1-5 mg/mL)

Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the chosen

transaminase (typically 30-40°C) with gentle agitation for a specified period (e.g., 12-24

hours).

Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after

derivatization.

Work-up: Once the reaction is complete, terminate it by adding an acid (e.g., HCl) to

precipitate the protein. Centrifuge to remove the precipitate and isolate the supernatant

containing the product.

Purification: The 12-aminododecanoic acid can be further purified from the reaction mixture

by techniques such as ion-exchange chromatography or crystallization.

Visualizing the Process
Enzymatic Synthesis of 12-Aminododecanoic Acid

Reactants

Enzyme

Products
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Caption: Enzymatic synthesis of 12-aminododecanoic acid.
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General Experimental Workflow
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Caption: General workflow for transaminase production and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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